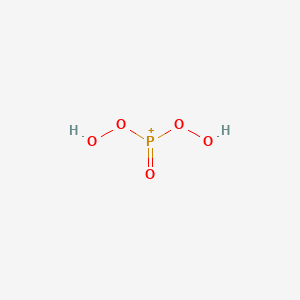
Bis(hydroperoxy)(oxo)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(hydroperoxy)(oxo)phosphanium is a compound that falls under the category of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms this compound is particularly notable for its unique structure, which includes hydroperoxy groups and an oxo group attached to a phosphorus atom
Vorbereitungsmethoden
The synthesis of bis(hydroperoxy)(oxo)phosphanium typically involves the reaction of carbonyl compounds, ketals, or enol ethers with hydrogen peroxide in the presence of acid catalysts . The reaction conditions can vary, but common methods include:
Condensation of Ketals and Enol Ethers with Hydrogen Peroxide: This method involves the use of Brønsted or Lewis acids as catalysts.
Condensation of Carbonyl Compounds with Hydrogen Peroxide: This can be catalyzed by acids or can occur in the absence of an acid catalyst.
Ozonolysis of Enol Ethers and Alkenes in the Presence of Hydrogen Peroxide: This method is used to introduce the hydroperoxy groups into the compound.
Analyse Chemischer Reaktionen
Bis(hydroperoxy)(oxo)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus oxides.
Reduction: Reduction reactions can convert the hydroperoxy groups into hydroxyl groups.
Substitution: The hydroperoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, acids (both Brønsted and Lewis), and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used but can include various phosphorus-containing compounds.
Wissenschaftliche Forschungsanwendungen
Bis(hydroperoxy)(oxo)phosphanium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving phosphorus.
Industry: Used in the production of materials that require specific phosphorus-containing intermediates.
Wirkmechanismus
The mechanism by which bis(hydroperoxy)(oxo)phosphanium exerts its effects involves its ability to participate in oxidation-reduction reactions. The hydroperoxy groups can donate oxygen atoms, making the compound a useful oxidizing agent. The molecular targets and pathways involved include various enzymes and biochemical pathways that interact with phosphorus-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Bis(hydroperoxy)(oxo)phosphanium can be compared to other similar compounds, such as:
Bis(1-hydroperoxyalkyl) peroxides: These compounds also contain hydroperoxy groups but differ in their specific structure and reactivity.
Tertiary phosphines: These compounds contain phosphorus atoms bonded to carbon atoms but lack the hydroperoxy groups, leading to different chemical properties and applications.
Eigenschaften
CAS-Nummer |
25757-40-8 |
|---|---|
Molekularformel |
H2O5P+ |
Molekulargewicht |
112.99 g/mol |
IUPAC-Name |
dihydroperoxy(oxo)phosphanium |
InChI |
InChI=1S/HO5P/c1-4-6(3)5-2/h(H-,1,2)/p+1 |
InChI-Schlüssel |
RBAXGFQRYWNGHL-UHFFFAOYSA-O |
Kanonische SMILES |
OO[P+](=O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


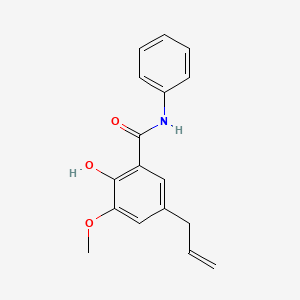
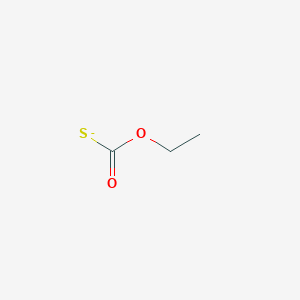



![3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid](/img/structure/B14687706.png)

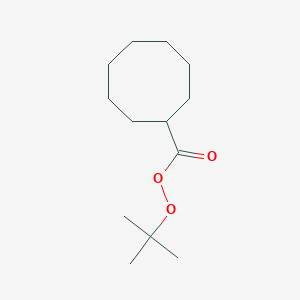

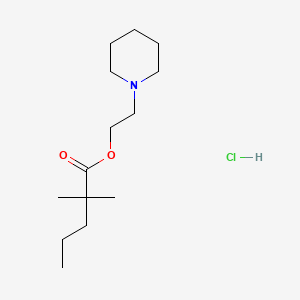
![3-[[4-[[4-[4,6-Bis(azanyl)-2,2-dimethyl-1,3,5-triazin-1-yl]-2-chloranyl-phenoxy]methyl]phenyl]carbonylamino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B14687730.png)
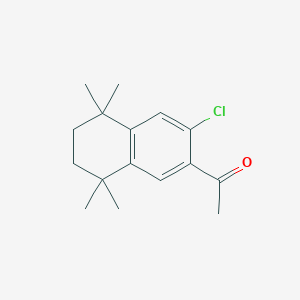
![1,6-Dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxamide;methyl sulfate](/img/structure/B14687737.png)

